molecular formula C19H22N2O4S B2597775 2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide CAS No. 899983-56-3

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

Cat. No. B2597775
CAS RN: 899983-56-3
M. Wt: 374.46
InChI Key: JEDOVXHVPFBHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide, also known as MQA, is a synthetic compound that has gained attention for its potential use in scientific research. MQA belongs to the class of compounds known as quinoline derivatives and has been shown to have a variety of biological effects. In

Scientific Research Applications

Structural Analysis and Properties

  • Spatial Orientations and Anion Coordination : Research has demonstrated the ability of amide derivatives, similar to the specified compound, to form various spatial orientations that are significant for anion coordination. This property is crucial for understanding the molecular assembly and interactions within crystal structures, offering insights into the development of new materials and molecular recognition processes (Kalita & Baruah, 2010).
  • Structural Aspects of Salt and Inclusion Compounds : Another study focused on the structural aspects and properties of salt and inclusion compounds of certain amide-containing isoquinoline derivatives. This research highlights the potential of these compounds in forming gels and crystalline solids under different conditions, which could be explored for various pharmaceutical and material science applications (Karmakar et al., 2007).

Synthesis and Reaction Studies

  • Base-Promoted Carbocyclization Reactions : A study introduced a synthetic method for highly functionalized quinolin-2(1H)-ones, showcasing the versatility of α-substituted N-(2-alkynylphenyl)acetamides in chemical synthesis. This research could pave the way for developing novel compounds with potential biological activities (Chen & Chuang, 2016).
  • Microwave Assisted Synthesis : A study comparing conventional and microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrated the efficiency and time-saving benefits of microwave-assisted protocols. These findings are significant for the pharmaceutical industry, where the speed and efficiency of drug synthesis are critical (Virk et al., 2018).

Potential Therapeutic Applications

  • Antimalarial and Antitubercular Activities : Several studies have reported the synthesis and evaluation of quinolin-4-yloxy acetamides and their derivatives for antimalarial and antitubercular activities. These compounds showed significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as against Plasmodium berghei, indicating their potential as candidates for future drug development (Pissinate et al., 2016), (Giacobbo et al., 2017).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-8-5-14(6-9-17)12-19(22)20-16-7-10-18-15(13-16)4-3-11-21(18)26(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDOVXHVPFBHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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